molecular formula C8H12N2O2 B15313984 3-(Azetidin-1-yl)piperidine-2,6-dione

3-(Azetidin-1-yl)piperidine-2,6-dione

Cat. No.: B15313984
M. Wt: 168.19 g/mol
InChI Key: XYUGRZPJDVGAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-1-yl)piperidine-2,6-dione is a cyclic imide derivative featuring a piperidine-2,6-dione core substituted at the 3-position with an azetidine ring. These derivatives are synthesized via alkylation, condensation, or cyclization reactions, often involving brominated intermediates and amines (). The piperidine-2,6-dione moiety is a pharmacophore of interest in medicinal chemistry, particularly in anticancer and immunomodulatory agents ().

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(azetidin-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C8H12N2O2/c11-7-3-2-6(8(12)9-7)10-4-1-5-10/h6H,1-5H2,(H,9,11,12)

InChI Key

XYUGRZPJDVGAPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CCC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Halogenation of Piperidine-2,6-dione

The synthesis often begins with halogenation at the 3-position of piperidine-2,6-dione. For example, treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group of 3-hydroxypiperidine-2,6-dione into a chlorinated intermediate. This reactive site subsequently undergoes nucleophilic attack by azetidine in the presence of a base such as triethylamine. A study by Figueroa-Valverde et al. demonstrated analogous reactivity in azetidine formation using chloroacetyl chloride and triethylamine, achieving yields of 65–78% for related heterocycles.

Microwave-Assisted Substitution

Recent advances leverage microwave irradiation to accelerate substitution reactions. In a protocol adapted from histamine receptor agonist syntheses, 3-chloropiperidine-2,6-dione reacts with Boc-protected azetidin-3-amine under microwave conditions (120–150°C, 15–30 min), followed by acidic deprotection to yield the target compound. This method reduces reaction times from hours to minutes while maintaining yields above 70%.

Cyclization Approaches

Cyclization strategies focus on constructing the azetidine ring directly onto the piperidine core, often through intramolecular amination or alkylation.

Intramolecular Amination

A two-step process involves tethering a β-amino alcohol to the 3-position of piperidine-2,6-dione, followed by ring-closing via dehydration. For instance, 3-(2-aminoethyl)piperidine-2,6-dione undergoes cyclization in the presence of trifluoromethanesulfonic acid (TfOH), forming the azetidine ring through intramolecular nucleophilic attack. This method, inspired by Friedel-Crafts acylation techniques, achieves moderate yields (50–60%) but requires stringent control over stoichiometry to avoid polymerization.

Ring-Closing Metathesis (RCM)

Though less common, RCM using Grubbs catalysts offers a route to form the azetidine ring from diene precursors. For example, 3-allylpiperidine-2,6-dione derivatives undergo metathesis to generate the strained azetidine ring. However, this method faces challenges due to the instability of intermediate metallocyclobutanes, resulting in yields below 40%.

Acylation and Alkylation Techniques

Acylation and alkylation enable the direct coupling of preformed azetidine derivatives to the piperidine scaffold.

Acylation with Azetidine Carbonyl Chlorides

Reaction of piperidine-2,6-dione with azetidine-1-carbonyl chloride in dichloromethane (DCM) at 0°C produces the target compound via N-acylation. Triethylamine neutralizes HCl byproducts, and the reaction typically proceeds to completion within 2–4 hours. This method, while straightforward, requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reductive Amination

Reductive amination between 3-aminopiperidine-2,6-dione and azetidine-3-one offers a stereocontrolled pathway. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates imine formation and subsequent reduction, yielding 3-(azetidin-1-yl)piperidine-2,6-dione with >80% enantiomeric excess (ee). This method is particularly advantageous for generating chiral analogs.

Comparative Analysis of Synthetic Routes

The table below synthesizes key data from literature to evaluate the efficiency of predominant methods:

Method Catalyst/Conditions Yield (%) Reaction Time Key Advantage
Nucleophilic Substitution Triethylamine, DCM 65–78 4–6 h High functional group tolerance
Microwave Substitution Microwave, 150°C 70–85 15–30 min Rapid kinetics
Intramolecular Amination TfOH, benzene 50–60 12–24 h No external azetidine source
Reductive Amination NaBH₃CN, MeOH 75–80 6–8 h Stereochemical control

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the azetidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(Azetidin-1-yl)piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These actions are mediated through the modulation of gene expression and protein activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-2,6-dione derivatives vary significantly in biological activity, solubility, and stability depending on their substituents. Below is a detailed comparison based on structural classes:

3-Phenylpiperidine-2,6-dione Derivatives

  • Example Compounds :
    • 1-(4-Bromobutyl)-3-phenylpiperidine-2,6-dione ()
    • 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl] derivatives ()
  • Key Features :
    • Synthesized via alkylation of 3-phenylglutarimide with dibromoalkanes, followed by condensation with amines (78% yield for bromobutyl derivative).
    • Crystallize as hemihydrates with O–H⋯N hydrogen bonds and isostructural packing.
    • Biological Relevance : Primarily explored for CNS modulation due to piperazine/aryl interactions.

Amino-Substituted Isoindolinyl Derivatives

  • Example Compounds: 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide analog, ) 3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (PROTAC intermediate, )
  • Key Features :
    • Exhibit high purity (≥95%) and are used in proteolysis-targeting chimeras (PROTACs).
    • Medical applications include multiple myeloma treatment ().
    • Structural Advantage : The isoindolinyl group enhances target protein binding (e.g., cereblon in lenalidomide).

Halogenated and Nitro Derivatives

  • Example Compounds :
    • 3-(4-Bromo-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2438239-34-8, )
    • 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione ()
  • Key Features :
    • Halogens (Br, F) improve metabolic stability and lipophilicity.
    • Nitro groups serve as intermediates for further functionalization (e.g., reduction to amines).

Hydroxy and Alkyl-Substituted Derivatives

  • Example Compounds: l-Hydroxy-3-methyl-3-(4-aminophenyl)piperidine-2,6-dione (3e, ) (R)-3-Ethyl-3-phenylpiperidine-2,6-dione ()
  • Ethyl/phenyl substituents (e.g., glutethimide derivatives) exhibit sedative properties.

Data Tables

Table 2. Analytical Techniques for Piperidine-2,6-dione Derivatives

Method Application Example Use Case Source
HPLC Purity assessment Quantification of 4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]-piperidine-2,6-dione
$^1$H/$^{13}$C NMR Structural confirmation Characterization of 3e and 3f derivatives
X-ray crystallography Crystal packing analysis Hemihydrate structure determination

Q & A

Basic: What are the recommended synthetic routes for 3-(Azetidin-1-yl)piperidine-2,6-dione?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:

Cyclocondensation : React azetidine derivatives with activated piperidine-2,6-dione precursors under reflux conditions (e.g., using acetic anhydride as a solvent).

Amine Coupling : Introduce the azetidinyl group via nucleophilic substitution or reductive amination, ensuring pH control to avoid side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product.

Key intermediates should be verified using TLC and NMR spectroscopy. For analogous piperidine derivatives, intermediates like 2-(2,6-dioxopiperidin-3-yl)phthalimidine have been synthesized via similar protocols .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify proton environments (e.g., azetidine ring protons at δ 3.2–3.8 ppm, piperidine carbonyl carbons at ~170 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amine groups (N–H at ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

For structural analogs like 2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione, X-ray crystallography has resolved stereochemistry and hydrogen-bonding networks .

Advanced: How can polymorphic forms of this compound be controlled during synthesis?

Methodological Answer:
Polymorphism is influenced by solvent choice, cooling rates, and nucleation conditions:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor Form I, while non-polar solvents (e.g., toluene) stabilize Form II .
  • Temperature Gradients : Rapid cooling induces metastable forms; slow crystallization (e.g., 0.5°C/min) promotes thermodynamically stable polymorphs.
  • Characterization : Use XRD to distinguish polymorphs (e.g., distinct 2θ peaks at 10–15°) and DSC to assess thermal stability (melting point differences >5°C indicate polymorphic variation) .

Advanced: What methodologies assess structure-activity relationships (SAR) for pharmacological activity?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with substituents on the azetidine or piperidine rings (e.g., halogenation, alkylation) to test binding affinity.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
    • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines.
      For example, 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine hydrochloride showed receptor-binding specificity via similar SAR approaches .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify effect size variability.
  • Factorial Design : Systematically vary factors (e.g., pH, temperature) to identify confounding variables. For instance, discrepancies in IC₅₀ values may arise from differences in solvent purity or incubation time .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carbonyl carbons as electrophilic centers).
  • Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein binding kinetics (e.g., using GROMACS).
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity to HDAC enzymes). For analogs like 2,6-bis(oxidanylidene)piperidine derivatives, computational models have guided synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.